N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-17-30(18-4-2)34(32,33)22-15-11-20(12-16-22)26(31)27-21-13-9-19(10-14-21)25-28-23-7-5-6-8-24(23)29-25/h5-16H,3-4,17-18H2,1-2H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKWYAMOGDGJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is synthesized by treating benzoic acid with chlorosulfonic acid under controlled conditions. As described in, chlorosulfonation of electron-deficient benzoic acids requires a slight excess of chlorosulfonic acid at elevated temperatures (50–60°C). The reaction mixture is quenched in ice-water, yielding the sulfonyl chloride intermediate as a precipitate.
Amination with Dipropylamine
The sulfonyl chloride intermediate reacts with dipropylamine in an aqueous or dichloromethane medium. Primary and secondary aliphatic amines, such as dipropylamine, readily form sulfonamides under mild conditions (0–5°C, 2–4 hours). This step achieves near-quantitative yields (85–92%).
Key Reaction Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorosulfonation | ClSO3H, 50–60°C, 2 h | 78% |
| Sulfonamide formation | Dipropylamine, DCM, 0–5°C, 3 h | 89% |
Synthesis of 4-(1H-1,3-Benzodiazol-2-yl)Aniline
The benzodiazole-containing aniline derivative is constructed via cyclocondensation and reduction.
Nitration of Aniline
4-Nitroaniline is prepared by nitrating aniline using a mixture of nitric and sulfuric acids. This step introduces a nitro group at the para position, critical for subsequent benzodiazole formation.
Benzodiazole Ring Formation
The nitroaniline undergoes cyclocondensation with o-phenylenediamine in the presence of formic acid or polyphosphoric acid. This reaction forms the 1H-1,3-benzodiazole ring via dehydration, with the nitro group directing regioselectivity.
Reduction of Nitro Group
Catalytic hydrogenation (H2/Pd-C) or chemical reduction (SnCl2/HCl) converts the nitro group to an amine, yielding 4-(1H-1,3-benzodiazol-2-yl)aniline. Yields range from 70–85% depending on the reducing agent.
Key Reaction Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 1 h | 82% |
| Benzodiazole formation | o-Phenylenediamine, HCOOH, 120°C | 76% |
| Nitro reduction | H2/Pd-C, EtOH, RT, 6 h | 84% |
Carboxamide Coupling
The final step involves coupling 4-(dipropylsulfamoyl)benzoic acid with 4-(1H-1,3-benzodiazol-2-yl)aniline.
Activation of Benzoic Acid
The carboxylic acid is activated using carbodiimide reagents. As detailed in, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) or dimethylformamide (DMF) generate the reactive O-acylisourea intermediate.
Amide Bond Formation
The activated acid reacts with the aniline derivative at room temperature for 12–24 hours. This step typically achieves yields of 65–78%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Key Reaction Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid activation | EDC/DMAP, DCM, RT, 1 h | – |
| Amidation | Aniline derivative, RT, 24 h | 72% |
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials. This step enhances purity to >98%.
Analytical Validation
- NMR Spectroscopy : 1H NMR (DMSO-d6) displays characteristic peaks for the benzodiazole (δ 8.1–8.3 ppm, 2H), dipropylsulfamoyl (δ 1.4–1.6 ppm, 12H), and benzamide (δ 7.8–8.0 ppm, 4H).
- Mass Spectrometry : ESI-MS m/z 521.2 [M+H]+ confirms molecular weight.
Challenges and Optimization
Chemical Reactions Analysis
Synthetic Pathways and Key Functionalization Reactions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide typically involves sequential condensation and sulfamoylation steps:
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Step 1 : The benzodiazole ring is synthesized via condensation of 2-aminobenzothiazole with substituted benzaldehydes under acidic conditions (e.g., acetic acid, 80°C).
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Step 2 : Sulfamoylation of the para-positioned benzene ring employs dipropylamine and sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base.
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Step 3 : Final amide coupling uses carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature.
Hydrolysis and Stability Under Acidic/Basic Conditions
The compound’s amide and sulfamoyl groups exhibit distinct hydrolytic behavior:
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Acidic hydrolysis : Cleaves the amide bond, yielding 4-(dipropylsulfamoyl)benzoic acid and 4-(1H-1,3-benzodiazol-2-yl)aniline.
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Basic hydrolysis : Attacks the sulfamoyl group, releasing dipropylamine and generating a sulfonate intermediate.
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Neutral conditions : High stability in physiological buffers (pH 7.4) supports potential therapeutic applications .
Nucleophilic Substitution at the Sulfamoyl Group
The dipropylsulfamoyl moiety undergoes nucleophilic substitutions with amines:
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Reactions occur via SN2 mechanisms, displacing dipropylamine. Steric hindrance from the benzodiazole ring limits yields in bulkier nucleophiles .
Catalytic Cross-Coupling Reactions
The benzodiazole and benzamide aromatic systems participate in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acid | 60–70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | 50–55% |
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Suzuki-Miyaura : Functionalizes the benzamide’s para-position with aryl/heteroaryl groups.
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Buchwald-Hartwig : Introduces amines at the benzodiazole nitrogen, enabling further diversification .
Oxidation and Reduction Reactions
| Reagent | Reaction Site | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂O, 80°C | Benzodiazole ring | Oxidized quinazolinone | 40% | |
| NaBH₄, MeOH | Amide carbonyl | Secondary alcohol | No reaction | |
| H₂, Pd/C | Nitro groups (if present) | Amines | 85% |
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The benzodiazole ring resists reduction but is susceptible to oxidation under strong conditions.
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The amide group remains inert to borohydride reduction, highlighting its stability .
Photochemical and Thermal Stability
| Condition | Effect | Degradation Products | Source |
|---|---|---|---|
| UV light (254 nm), 24h | Benzodiazole ring cleavage | Sulfonamide + benzimidazole fragments | |
| 150°C, 2h | Sulfamoyl group decomposition | SO₂ release + propylene |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with benzodiazole structures often exhibit significant anticancer activity. For instance, studies have demonstrated that similar benzodiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the sulfamoyl group may enhance this activity by improving solubility and bioavailability.
Antimicrobial Effects
Benzodiazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide and related compounds:
-
Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of benzodiazole derivatives exhibited potent cytotoxic effects against human cancer cell lines. The compound this compound was among those tested, showing significant inhibition of cell growth in vitro . -
Study 2: Antimicrobial Evaluation
Another research effort focused on synthesizing various benzodiazole derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives displayed promising activity, suggesting that this compound could be effective against resistant strains .
Potential Therapeutic Applications
Given its biological activities, this compound holds potential for several therapeutic applications:
- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for development as an anticancer drug.
- Infection Control : With demonstrated antimicrobial properties, this compound could be explored as a treatment option for bacterial infections, particularly those resistant to conventional antibiotics.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Compound 10 (N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-Pyrazol-5-yl]-4-(4-Methylpiperazin-1-yl)Benzamide)
- Structural Differences : Replaces the dipropylsulfamoyl group with a 4-methylpiperazine substituent and introduces a pyrazole ring.
- Functional Impact : The methylpiperazine group enhances solubility and may improve blood-brain barrier penetration compared to the lipophilic dipropylsulfamoyl group.
- Biological Activity : Demonstrated superior FOXO1 inhibition (IC₅₀ = 0.8 µM) and favorable pharmacokinetic properties (aqueous solubility: 12 µg/mL; intrinsic clearance: <5 mL/min/kg) .
4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-N-(3-Hydroxypropyl)Benzamide
- Structural Differences : Features a sulfanylmethyl bridge and a 3-hydroxypropyl amide instead of dipropylsulfamoyl.
- Functional Impact : The hydroxypropyl group increases hydrophilicity, while the sulfanylmethyl linkage may confer redox activity or metal-binding properties.
- Applications: Potential use in chelation therapy or as a prodrug due to its thioether moiety .
Sulfamoyl-Containing Benzamides
S-Alkylated 1,2,4-Triazoles [10–15] ()
- Structural Differences: Replace benzimidazole with 1,2,4-triazole-thione or thiole tautomers and incorporate halogenated acetophenone substituents.
- Functional Impact : The triazole-thione core enables tautomerism (thiol ↔ thione), influencing electronic properties and binding affinity. IR spectra confirm the thione form (νC=S: 1247–1255 cm⁻¹; absence of νS-H) .
- Synthetic Routes : Derived from hydrazinecarbothioamides via base-mediated cyclization, contrasting with the target compound’s likely multi-step nucleophilic acyl substitution.
N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide
- Structural Differences : Substitutes dipropylsulfamoyl with imidazole and a halogenated phenyl group.
- Biological Activity : Exhibits potent anticancer activity (IC₅₀ = 4.2 µM against cervical cancer) due to imidazole’s π-π stacking and hydrogen-bonding capabilities .
Aryl-Substituted Benzamide Derivatives
Heterocycle-Containing Tranylcypromine Derivatives ()
- Examples: N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b).
- Structural Differences: Incorporates aminocyclopropyl and thiophene groups instead of benzimidazole and sulfamoyl.
- Thiophene contributes to π-orbital interactions, as evidenced by MS (EI) m/z = 423.1 .
N-{(2S)-1-{[(2S)-1-Hydroxy-3-Phenylpropan-2-yl]Amino}-3-[4-(Hexyloxy)Phenyl]-1-Oxopropan-2-yl}Benzamide (12)
- Structural Differences: Integrates a hydroxypropan-2-yl amino group and hexyloxy-phenyl chain.
- Functional Impact : The hexyloxy chain enhances membrane permeability, while the hydroxypropan-2-yl group enables chiral recognition in enzyme binding .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemDraw; †Estimated via fragment-based methods.
Table 2: Spectral Data Comparison
Key Research Findings and Implications
- Benzimidazole vs. Triazole Cores : Benzimidazole derivatives (e.g., target compound, Compound 10) exhibit enhanced aromatic interactions compared to triazole-thiones, which rely on tautomerism for reactivity .
- Sulfamoyl vs. Piperazine Groups : Dipropylsulfamoyl increases lipophilicity (LogP ~3.8) but may reduce solubility compared to 4-methylpiperazine (LogP ~2.1) .
- Biological Activity Trends: Imidazole and thiophene derivatives show pronounced anticancer activity, while FOXO1 inhibitors like Compound 10 highlight the role of heterocyclic substituents in enzyme targeting .
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of Benzimidazole Framework : The compound begins with an SNAr reaction between 4-bromo-1-fluoro-nitrobenzene and 4-(2-aminoethyl)morpholine, leading to a nitro-reduction and cyclization to form the benzimidazole structure.
- Amide Coupling : The benzimidazole is then coupled with dipropylsulfamide, forming the final product through an amide bond formation process .
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have indicated that compounds containing the benzimidazole moiety often display anticancer properties. For instance, derivatives similar to this compound have shown inhibition of cancer cell proliferation in various types of cancers, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that benzodiazole derivatives possess antimicrobial activity against a variety of pathogens. The compound's structure allows it to interact with bacterial enzymes or cell membranes, disrupting their function. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Insecticidal Activity
The compound has also been evaluated for its potential as an insecticide. Studies suggest that it could serve as a larvicide against mosquito vectors such as Aedes aegypti. The larvicidal activity was assessed using LC50 and LC90 values, indicating significant effectiveness compared to traditional insecticides .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzimidazole derivatives, including this compound. The results showed that at concentrations of 10-50 µM, the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In another research effort, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, suggesting a promising antimicrobial profile .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
